

Unveiling the Molecular Architecture of Edunol (C₂₁H₂₀O₅): A Technical Guide

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Compound of Interest

Compound Name: *Edunol*

Cat. No.: *B191155*

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Abstract

Edunol, a prenylated pterocarpan with the molecular formula C₂₁H₂₀O₅, represents a class of naturally occurring isoflavonoids with potential biological significance. A comprehensive understanding of its molecular structure is paramount for elucidating its mechanism of action and exploring its therapeutic potential. This technical guide provides a detailed overview of the molecular structure of **Edunol**, summarizing its key identifiers and physicochemical properties. While specific experimental data for **Edunol** is not readily available in public databases, this guide outlines the standard experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography that are essential for its structural elucidation. Furthermore, a hypothetical signaling pathway is presented to illustrate the potential biological interactions of **Edunol**, based on the known activities of related pterocarpanes.

Molecular Identity and Physicochemical Properties

Edunol is systematically named (+)-(6a*S*,11a*S*)-3-hydroxy-2-(3-methylbut-2-en-1-yl)-8,9-(methylenedioxy)pterocarpan. Its chemical identity is further defined by the following identifiers:

Property	Value	Source
Molecular Formula	C21H20O5	PubChem
Molecular Weight	352.38 g/mol	PubChem
IUPAC Name	(6aS,11aS)-3-hydroxy-2-(3-methylbut-2-en-1-yl)-8,9-(methylenedioxy)pterocarpan	PubChem
SMILES String	<chem>CC(=CCC1=C(C=C2--INVALID-LINK--O1)O)C</chem>	PubChem
InChI Key	UHOVQNZJYSORNB-UHFFFAOYSA-N	PubChem
CAS Number	37706-60-8	PubChem

Table 1: Key Identifiers and Physicochemical Properties of **Edunol**.

Structural Elucidation: Experimental Protocols

The definitive determination of **Edunol**'s three-dimensional structure relies on a combination of spectroscopic and crystallographic techniques. The following sections detail the standard experimental protocols for these methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of purified **Edunol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent depends on the solubility of the compound.
- **Data Acquisition:**

- ^1H NMR: Acquire a one-dimensional proton NMR spectrum to determine the chemical shifts, coupling constants, and integration of all proton signals.
- ^{13}C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number of unique carbon environments.
- 2D NMR: Perform two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon correlations. These experiments are crucial for assembling the molecular fragments.
- Data Analysis: Integrate and analyze the spectra to assign all proton and carbon signals to their respective atoms in the **Edunol** structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition and providing clues about its substructures.

Protocol:

- Sample Introduction: Introduce a solution of **Edunol** into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC (High-Performance Liquid Chromatography).
- Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate intact molecular ions with minimal fragmentation.
- Mass Analysis: Analyze the mass-to-charge ratio (m/z) of the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) to determine the accurate mass of the molecular ion.
- Fragmentation Analysis (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. Analyze the fragment ions to deduce the structural components of **Edunol**.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state.

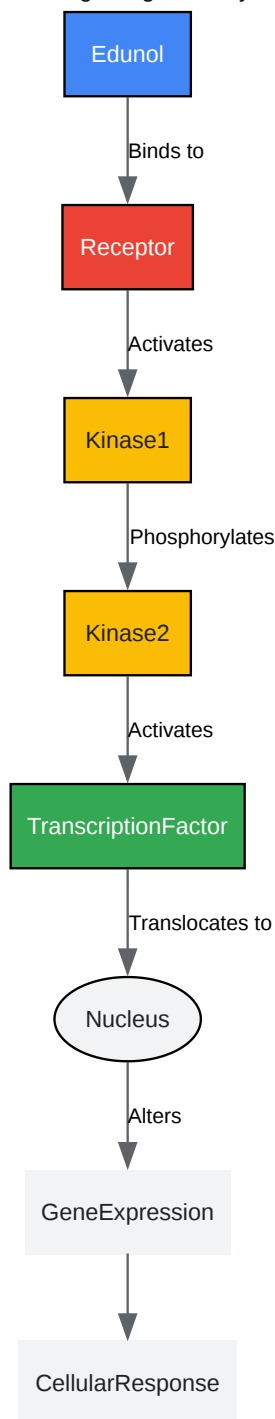
Protocol:

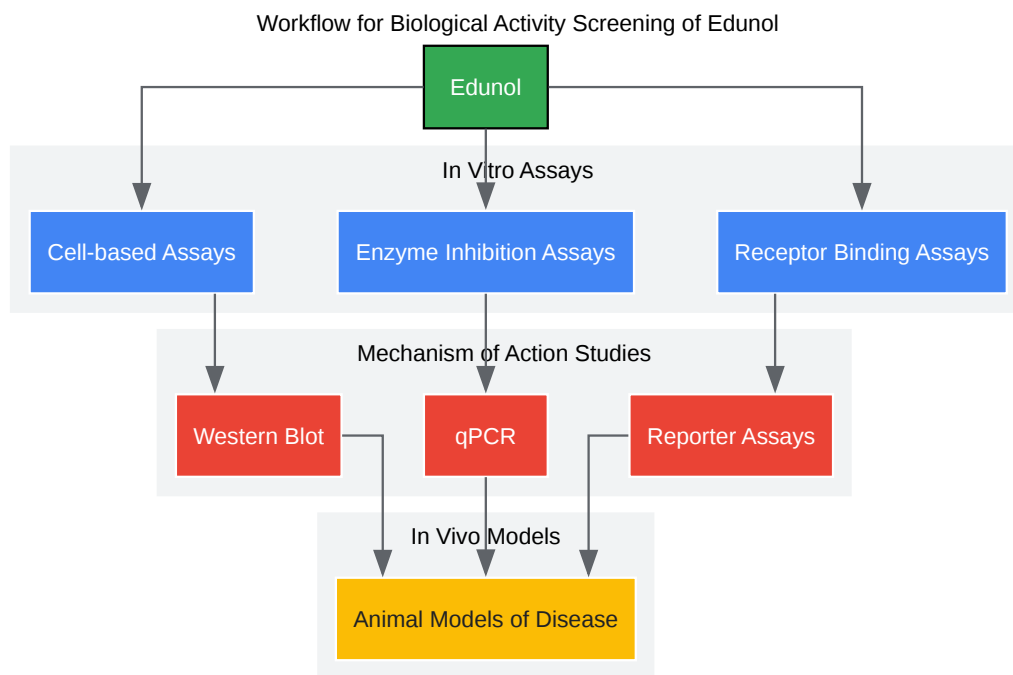
- **Crystallization:** Grow single crystals of **Edunol** of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- **Data Collection:** Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) using a detector.
- **Structure Solution and Refinement:** Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters until the model converges and provides a good fit to the experimental data.

Hypothetical Signaling Pathway and Experimental Workflow

Given that **Edunol** is a pterocarpan, a class of compounds known for their diverse biological activities, it is plausible that it may modulate various cellular signaling pathways. The following diagrams illustrate a hypothetical signaling pathway that **Edunol** could influence and a general workflow for investigating its biological activity.

Hypothetical Signaling Pathway for Edunol

[Click to download full resolution via product page](#)Caption: Hypothetical signaling cascade initiated by **Edunol**.



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Caption: General experimental workflow for investigating **Edunol**'s bioactivity.

Conclusion

This technical guide consolidates the currently available information on the molecular structure of **Edunol** (C₂₁H₂₀O₅). While a complete experimental dataset for its structural characterization is not yet publicly accessible, the outlined protocols provide a clear roadmap for researchers aiming to elucidate its precise three-dimensional architecture. The provided hypothetical signaling pathway and experimental workflow serve as a conceptual framework for initiating investigations into the biological activities of this intriguing natural product. Further research is warranted to fully characterize **Edunol** and unlock its potential applications in drug discovery and development.

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